molecular formula C12H12FNO B11895187 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline CAS No. 1202006-86-7

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline

Cat. No.: B11895187
CAS No.: 1202006-86-7
M. Wt: 205.23 g/mol
InChI Key: QNYYYNPONZIYLV-UHFFFAOYSA-N
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Description

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 1st position, and two methyl groups at the 5th and 7th positions on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: The methoxy group is introduced at the 1st position using methanol in the presence of a strong acid catalyst like sulfuric acid.

    Methylation: The methyl groups at the 5th and 7th positions are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1-methoxyisoquinoline: Lacks the methyl groups at the 5th and 7th positions.

    1-Methoxy-5,7-dimethylisoquinoline: Lacks the fluorine atom at the 6th position.

    6-Fluoro-5,7-dimethylisoquinoline: Lacks the methoxy group at the 1st position.

Uniqueness

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, while the methoxy and methyl groups contribute to its stability and solubility.

Properties

CAS No.

1202006-86-7

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-1-methoxy-5,7-dimethylisoquinoline

InChI

InChI=1S/C12H12FNO/c1-7-6-10-9(8(2)11(7)13)4-5-14-12(10)15-3/h4-6H,1-3H3

InChI Key

QNYYYNPONZIYLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2OC)C(=C1F)C

Origin of Product

United States

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